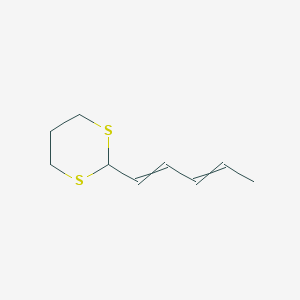
2-(Penta-1,3-dien-1-yl)-1,3-dithiane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Penta-1,3-dien-1-yl)-1,3-dithiane is an organic compound that features a dithiane ring substituted with a penta-1,3-dienyl group. This compound is of interest in organic chemistry due to its unique structure and reactivity, which makes it a valuable intermediate in various synthetic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Penta-1,3-dien-1-yl)-1,3-dithiane typically involves the reaction of 1,3-dithiane with penta-1,3-dienyl halides under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction. The reaction is conducted in an aprotic solvent like tetrahydrofuran (THF) at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Penta-1,3-dien-1-yl)-1,3-dithiane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the dithiane ring can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The penta-1,3-dienyl group can undergo electrophilic substitution reactions, particularly at the conjugated diene positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Electrophiles such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced dithiane derivatives.
Substitution: Halogenated penta-1,3-dienyl derivatives.
Applications De Recherche Scientifique
2-(Penta-1,3-dien-1-yl)-1,3-dithiane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the construction of polycyclic compounds.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving sulfur-containing substrates.
Industry: Used in the synthesis of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-(Penta-1,3-dien-1-yl)-1,3-dithiane involves its ability to participate in nucleophilic and electrophilic reactions due to the presence of the dithiane ring and the conjugated diene system. The dithiane ring can act as a nucleophile, while the penta-1,3-dienyl group can undergo electrophilic addition reactions. These properties make it a versatile intermediate in organic synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dithiane: A simpler dithiane compound without the penta-1,3-dienyl substitution.
2-(Penta-1,3-dien-1-yl)-1,3-dithiolane: Similar structure but with a dithiolane ring instead of a dithiane ring.
2-(Penta-1,3-dien-1-yl)-1,3-dioxane: Similar structure but with a dioxane ring instead of a dithiane ring.
Uniqueness
2-(Penta-1,3-dien-1-yl)-1,3-dithiane is unique due to the combination of the dithiane ring and the conjugated penta-1,3-dienyl group, which imparts distinct reactivity and makes it a valuable intermediate in synthetic organic chemistry.
Propriétés
Numéro CAS |
145546-15-2 |
|---|---|
Formule moléculaire |
C9H14S2 |
Poids moléculaire |
186.3 g/mol |
Nom IUPAC |
2-penta-1,3-dienyl-1,3-dithiane |
InChI |
InChI=1S/C9H14S2/c1-2-3-4-6-9-10-7-5-8-11-9/h2-4,6,9H,5,7-8H2,1H3 |
Clé InChI |
LIPINJIBJOXUCW-UHFFFAOYSA-N |
SMILES canonique |
CC=CC=CC1SCCCS1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


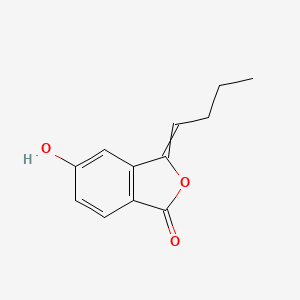

![5-{3-[(Prop-2-en-1-yl)oxy]prop-1-en-1-yl}-2H-1,3-benzodioxole](/img/structure/B12553271.png)
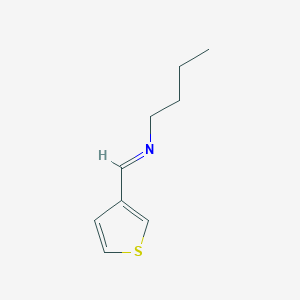
silane](/img/structure/B12553300.png)
![3-{[(4-Methoxyphenyl)carbamoyl]amino}benzene-1-sulfonamide](/img/structure/B12553313.png)

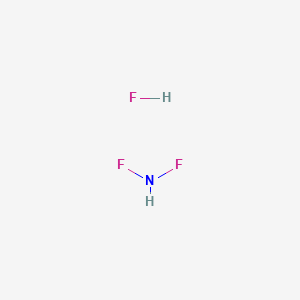
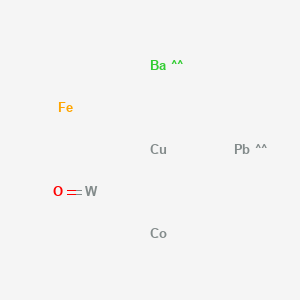
![[2-[[4-[(2-Amino-4-oxo-1,3-thiazol-5-yl)methyl]phenoxy]methyl]-2,5,7,8-tetramethyl-3,4-dihydrochromen-6-yl] acetate](/img/structure/B12553345.png)


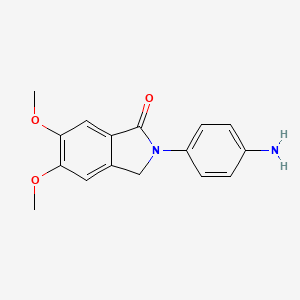
![1H-Cyclopropa[b]naphthalene, 3,6-dimethoxy-](/img/structure/B12553360.png)
